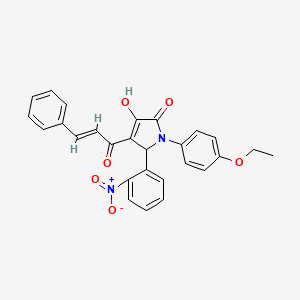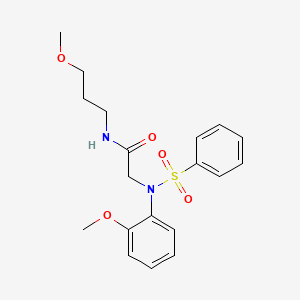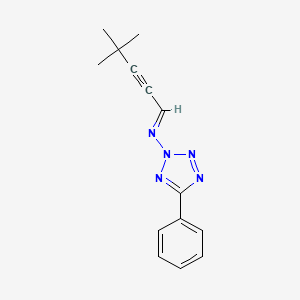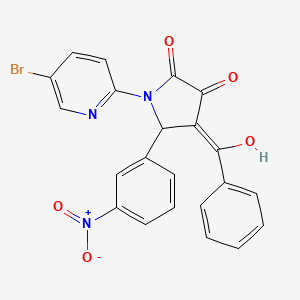![molecular formula C15H13BrN2O2 B3919163 N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919163.png)
N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide
Descripción general
Descripción
N-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as BBIC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBIC is a synthetic molecule that belongs to the family of carboximidamide derivatives.
Mecanismo De Acción
The mechanism of action of N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide is not fully understood. However, studies have suggested that N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide may exert its biological effects through the inhibition of certain enzymes and the modulation of signaling pathways. For example, N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in inflammation and cell proliferation.
Biochemical and Physiological Effects
N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro and in vivo. In one study, N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has also been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to exhibit fluorescent properties, making it a potential tool for imaging and sensing applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide also exhibits fluorescent properties, making it a useful tool for imaging and sensing applications. However, one limitation of using N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications in certain biological systems.
Direcciones Futuras
There are several potential future directions for research on N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide. One area of interest is the development of N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the synthesis of N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide-based MOFs with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide and its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to exhibit anti-inflammatory and anti-tumor activities. N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide has been used as a ligand for the synthesis of chiral catalysts with potential applications in asymmetric synthesis.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-6-8-11(9-7-10)14(17)18-20-15(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSBIULNCKNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![N-(2-methoxyphenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3919093.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919103.png)
![N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919107.png)
![2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine](/img/structure/B3919115.png)


![2-{[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3919141.png)
![3-({4-[2-(3-methylphenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919152.png)
![N-[4-(dimethylamino)phenyl]-8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3919162.png)
![N-benzyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3919170.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919185.png)
